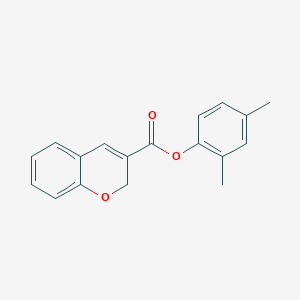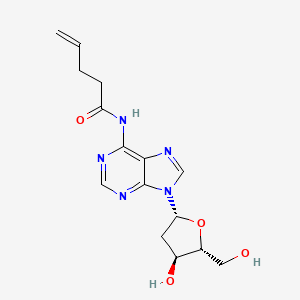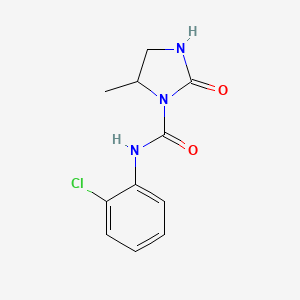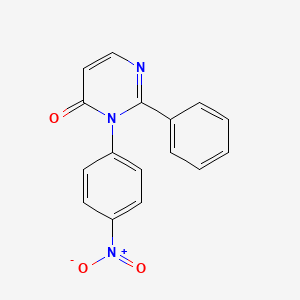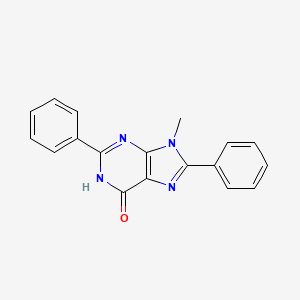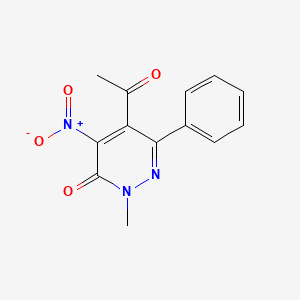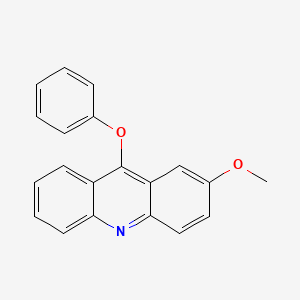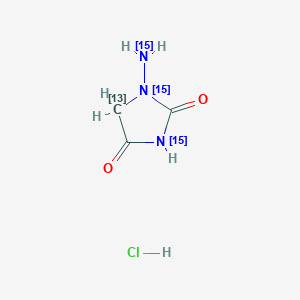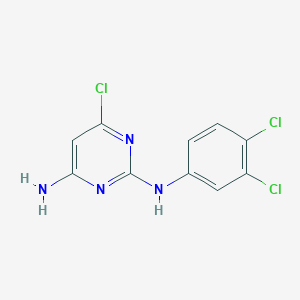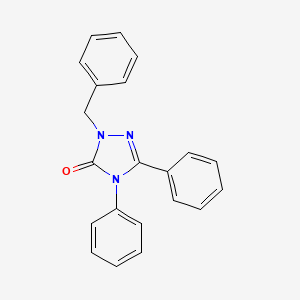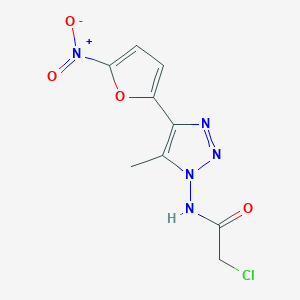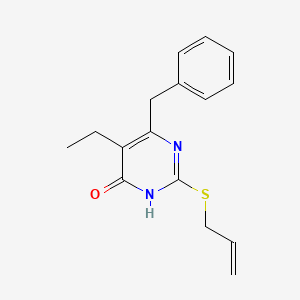
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- is a complex organic compound belonging to the pyrimidinone family Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The ethyl, phenylmethyl, and propenylthio groups are introduced through various substitution reactions. For example, the ethyl group can be added via alkylation, the phenylmethyl group through Friedel-Crafts alkylation, and the propenylthio group via thiolation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, catalysts), and employing purification techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace existing substituents with new ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(1H)-Pyrimidinone, 5-methyl-6-(phenylmethyl)-2-(2-propenylthio)-: Similar structure with a methyl group instead of an ethyl group.
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-ethylthio)-: Similar structure with an ethylthio group instead of a propenylthio group.
Uniqueness
4(1H)-Pyrimidinone, 5-ethyl-6-(phenylmethyl)-2-(2-propenylthio)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
199852-43-2 |
|---|---|
Formule moléculaire |
C16H18N2OS |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
4-benzyl-5-ethyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H18N2OS/c1-3-10-20-16-17-14(13(4-2)15(19)18-16)11-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3,(H,17,18,19) |
Clé InChI |
UNFBOYLJBBGKHB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(NC1=O)SCC=C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)


